molecular formula C14H19N3O3 B11691064 N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B11691064
M. Wt: 277.32 g/mol
InChI Key: JUZDXRLZLLZKOB-GDNBJRDFSA-N
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Description

N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.324 g/mol. This compound belongs to the class of hydrazide-hydrazones, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide typically involves a multi-step process. One common method includes the reaction of cyanoacetylhydrazine with an appropriate aldehyde or ketone under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone moiety reacts with nucleophiles under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including coumarins, pyridines, thiazoles, and thiophenes.

    Biology: The compound exhibits significant antiproliferative activity against cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating bacterial and fungal infections.

    Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with cellular targets, leading to various biological effects. For instance, in cancer cells, it increases the enzymatic activity of procaspase-3, inducing apoptosis . The compound’s hydrazone moiety plays a crucial role in its biological activity by forming stable complexes with metal ions and interacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide can be compared with other hydrazide-hydrazones, such as:

    N’-[(1Z)-1-(4-Methylphenyl)propylidene]-2-(4-nitrophenyl)acetohydrazide: This compound has a similar structure but with a different substituent on the hydrazone moiety.

    N’-Arylidene-2-[(4-Nitrophenyl)Piperazin-1-yl]Acetohydrazide: This derivative exhibits high anticancer activity and is structurally related to N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide.

The uniqueness of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(Z)-hexylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H19N3O3/c1-2-3-4-5-10-15-16-14(18)11-12-6-8-13(9-7-12)17(19)20/h6-10H,2-5,11H2,1H3,(H,16,18)/b15-10-

InChI Key

JUZDXRLZLLZKOB-GDNBJRDFSA-N

Isomeric SMILES

CCCCC/C=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCC=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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